N-(5-aminopentyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide
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Overview
Description
N-(5-aminopentyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminopentyl chain and a piperidyl-isoindolinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-aminopentyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide typically involves multiple steps. The process begins with the preparation of the piperidyl-isoindolinone core, followed by the introduction of the aminopentyl chain. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5-aminopentyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
N-(5-aminopentyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in cellular processes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-aminopentyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, modulating their activity and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(5-aminopentyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide: shares structural similarities with other compounds containing piperidyl and isoindolinone moieties.
This compound: can be compared to other aminopentyl derivatives and piperidyl-isoindolinone compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C20H26N4O5 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(5-aminopentyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide |
InChI |
InChI=1S/C20H26N4O5/c21-8-2-1-3-9-22-18(26)12-29-14-4-5-15-13(10-14)11-24(20(15)28)16-6-7-17(25)23-19(16)27/h4-5,10,16H,1-3,6-9,11-12,21H2,(H,22,26)(H,23,25,27) |
InChI Key |
LSWPGWQZSNHGHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCC(=O)NCCCCCN |
Origin of Product |
United States |
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